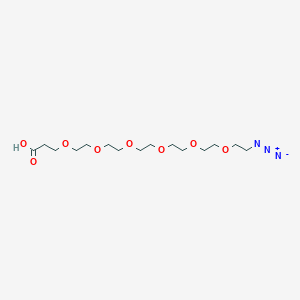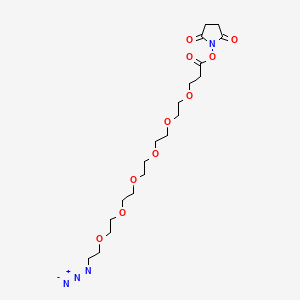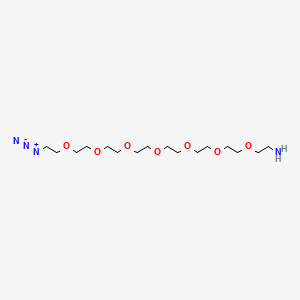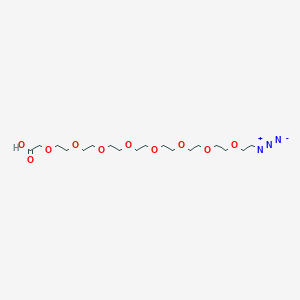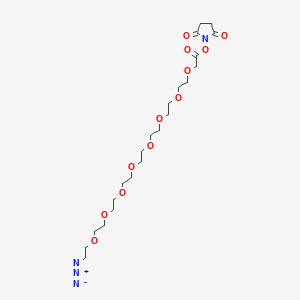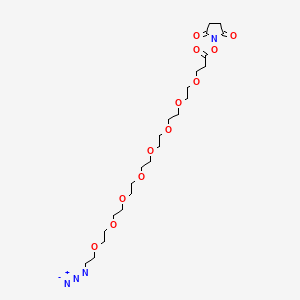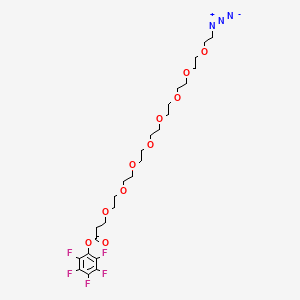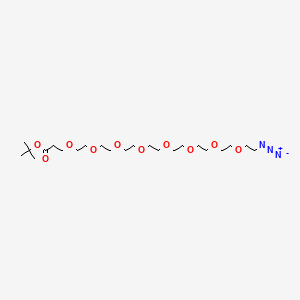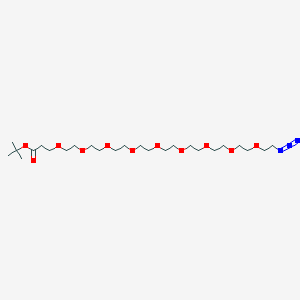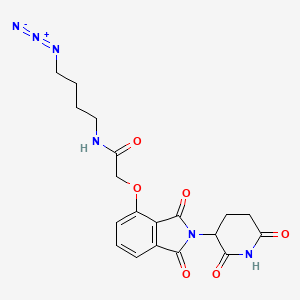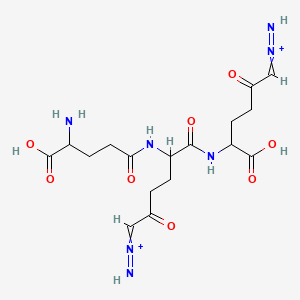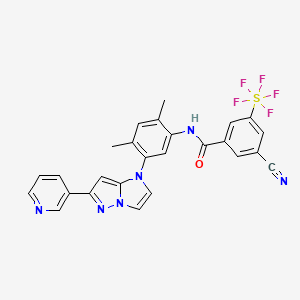
BAY-826
Overview
Description
BAY-826 is a secondary carboxamide compound resulting from the formal condensation of the carboxy group of 3-cyano-5-(pentafluoro-λ6-sulfanyl)benzoic acid with the amino group of 2,4-dimethyl-5-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline . It is a potent inhibitor of the receptor protein-tyrosine kinase TIE-2, with a dissociation constant (Kd) of 1.6 nM . This compound has shown in vivo efficacy in some murine glioma models .
Mechanism of Action
Target of Action
BAY-826 primarily targets the receptor tyrosine kinase TIE-2 . TIE-2 is a critical component of the angiopoietin/TIE signaling axis, which plays a significant role in angiogenesis, the process of new blood vessel formation . In addition to TIE-2, this compound also binds with high affinity to TIE-1, DDR1, DDR2, and Serine/threonine-protein kinase 10 (LOK) .
Mode of Action
This compound inhibits TIE-2 by binding to it, thereby preventing its autophosphorylation . This inhibition disrupts the downstream signaling pathways that are activated by TIE-2, leading to a decrease in angiogenesis . The compound’s high biochemical affinity for TIE-2 translates into potent cellular mechanistic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the angiopoietin/TIE signaling axis . By inhibiting TIE-2, this compound disrupts this pathway, leading to a decrease in angiogenesis . This can have downstream effects on tumor growth, as angiogenesis is a critical process for tumor development and progression .
Result of Action
The primary molecular effect of this compound is the inhibition of TIE-2 autophosphorylation . On a cellular level, this results in decreased angiogenesis . In vivo, this compound has shown efficacy in some murine glioma models, suggesting that it may have potential as a therapeutic agent for highly vascularized tumors such as glioblastoma .
Biochemical Analysis
Biochemical Properties
BAY-826 has been shown to inhibit Tie2 autophosphorylation in human umbilical vein endothelial cells (HUVECs), with an IC50 value of 1.3 nM . This indicates that this compound interacts with the Tie2 enzyme, a receptor tyrosine kinase involved in angiogenesis and vascular stability .
Cellular Effects
In cellular studies, this compound has been shown to reduce colony formation in various mouse glioma cell lines when used in combination with radiation . This suggests that this compound can influence cell function by affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Tie2 kinase activity. By inhibiting the autophosphorylation of Tie2, this compound disrupts the signaling pathways regulated by this kinase, potentially leading to reduced angiogenesis and tumor growth .
Dosage Effects in Animal Models
In animal models, a single oral dose of this compound at 100, 50, or 25 mg/kg effectively inhibits ang-1-induced autophosphorylation of Tie2 in mouse lungs . This suggests that the effects of this compound can vary with different dosages, and higher doses may lead to more pronounced inhibition of Tie2 activity .
Preparation Methods
Industrial Production Methods: Industrial production methods for BAY-826 are not well-documented. it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: BAY-826 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano group and the pentafluoro-λ6-sulfanyl group .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 3-cyano-5-(pentafluoro-λ6-sulfanyl)benzoic acid and 2,4-dimethyl-5-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Major Products: The major product formed from the synthesis of this compound is the compound itself, this compound, which is a potent TIE-2 inhibitor .
Scientific Research Applications
BAY-826 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the inhibition of receptor protein-tyrosine kinases. In biology, this compound is used to study the role of TIE-2 in various cellular processes. In medicine, it has shown potential as an antineoplastic agent, inhibiting the proliferation of neoplasms . In industry, this compound can be used in the development of new therapeutic agents targeting TIE-2.
Comparison with Similar Compounds
BAY-826 is unique in its high selectivity and potency as a TIE-2 inhibitor . Similar compounds include other TIE-2 inhibitors such as rebastinib, which also targets TIE-2 but has different selectivity and potency profiles . Other similar compounds include TIE-1, DDR1, DDR2, and LOK inhibitors .
List of Similar Compounds:- Rebastinib
- TIE-1 inhibitors
- DDR1 inhibitors
- DDR2 inhibitors
- LOK inhibitors
This compound stands out due to its high selectivity for TIE-2 and its demonstrated in vivo efficacy in murine glioma models .
Properties
IUPAC Name |
3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASHPJAIUOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


